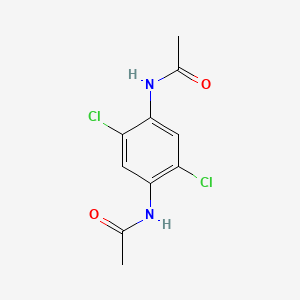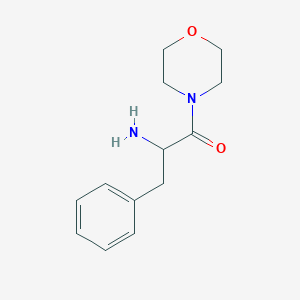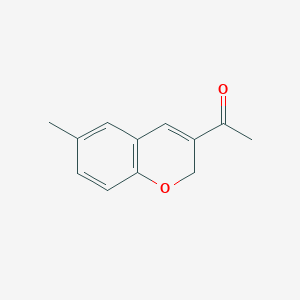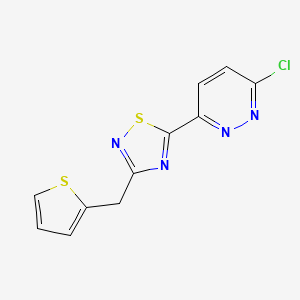![molecular formula C21H23N5O2S B12126414 13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12126414.png)
13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a fascinating member of the indole family, characterized by its intricate structure. Let’s break it down:
- Name : 13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
- Structure : It features a fused tetracyclic system with a central indole ring, a thiazole ring, and a morpholine moiety.
- Functional Groups : Notably, it contains an amino group (NH₂) and a ketone (C=O) at specific positions.
Métodos De Preparación
Synthetic Routes::
- Fischer Indole Synthesis : This classic method involves the reaction of a phenylhydrazine derivative with a ketone (such as cyclohexanone) in the presence of an acid catalyst (e.g., methanesulfonic acid). The resulting intermediate undergoes cyclization to form the indole ring .
- Other Approaches : Literature reports may provide additional synthetic routes specific to this compound.
Industrial Production:: Unfortunately, specific industrial-scale methods for producing this compound are scarce in the literature. Further research is needed to explore large-scale synthesis.
Análisis De Reacciones Químicas
- Reactivity : The compound likely undergoes various reactions typical of indole derivatives:
- Oxidation : Oxidative processes can modify the indole ring.
- Reduction : Reduction reactions may target functional groups.
- Substitution : Nucleophilic substitution at the amino group or other positions.
- Common Reagents and Conditions : These depend on the specific reaction. For example:
- Oxidation : Oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
- Reduction : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution : Various nucleophiles (e.g., amines, alkoxides).
- Major Products : These would vary based on the reaction conditions.
Aplicaciones Científicas De Investigación
- Chemistry : Investigate its reactivity, explore new derivatives, and study its interactions with other molecules.
- Biology and Medicine : Assess its potential as a drug candidate (e.g., anti-inflammatory, analgesic, or antimicrobial properties).
- Industry : Explore applications in materials science or catalysis.
Mecanismo De Acción
- Targets : Identify molecular targets (e.g., receptors, enzymes) affected by this compound.
- Pathways : Investigate signaling pathways influenced by its interactions.
Comparación Con Compuestos Similares
- Uniqueness : Highlight its distinctive features compared to other indole derivatives.
- Similar Compounds : Explore related compounds (e.g., indomethacin, celecoxib) .
Propiedades
Fórmula molecular |
C21H23N5O2S |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
13,14-dimethyl-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C21H23N5O2S/c1-13-14(2)29-20-17(13)21(27)26-19(23-20)16-6-4-3-5-15(16)18(24-26)22-7-8-25-9-11-28-12-10-25/h3-6H,7-12H2,1-2H3,(H,22,24) |
Clave InChI |
JERGGDHAQHBACB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C(=N3)NCCN5CCOCC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]furan-2-carbohydrazide](/img/structure/B12126334.png)



![3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B12126385.png)

![1-Benzyl-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12126399.png)



![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126415.png)

![(2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid](/img/structure/B12126424.png)

